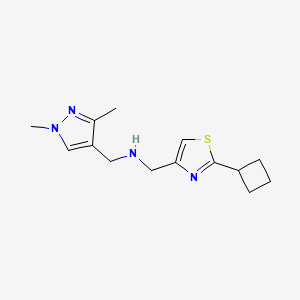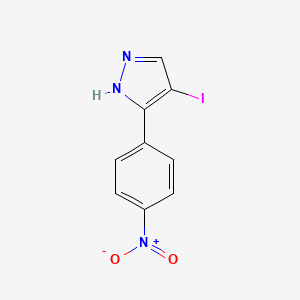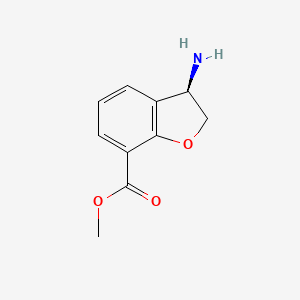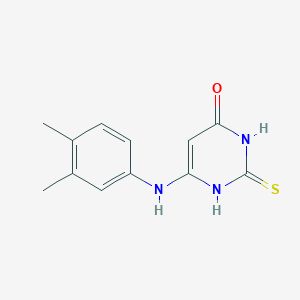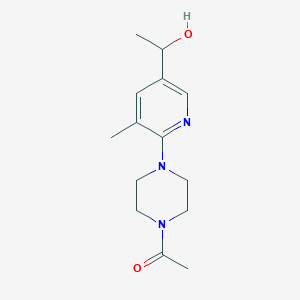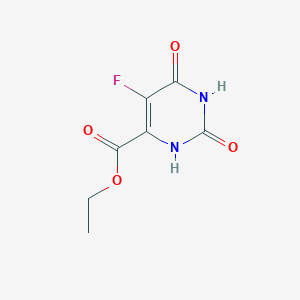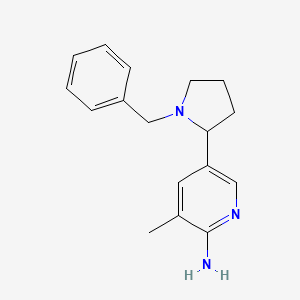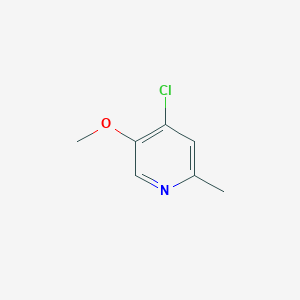
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol: is an organic compound that features a fluoropyrimidine moiety attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol typically involves a Suzuki coupling reaction. This reaction is carried out between (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine, catalyzed by palladium chloride (PdCl2) with triphenylphosphine (PPh3) as a ligand. The reaction yields this compound with a yield of approximately 68% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and appropriate ligands ensures efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group in (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl ring, potentially altering its biological activity.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (3-(5-fluoropyrimidin-2-yl)phenyl)formaldehyde or (3-(5-fluoropyrimidin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced derivatives with modified pyrimidine or phenyl rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including its role as an antiproliferative agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Medicine: Due to its antiproliferative properties, this compound is being investigated for its potential use in cancer therapy. It targets specific pathways involved in cell growth and proliferation.
Industry: The compound can be used in the development of new materials and as a building block for more complex chemical entities.
類似化合物との比較
Similar Compounds:
Tepotinib: A c-Met inhibitor used in cancer therapy.
Crizotinib: Another c-Met inhibitor with a similar mechanism of action.
Uniqueness: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct biological activity. Its fluoropyrimidine moiety and methanol group contribute to its potency and selectivity as an antiproliferative agent.
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
[3-(5-fluoropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 |
InChIキー |
SMJCGTYDXYMLTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


